(-)-Dihydrocarveol is a highly valued chiral monoterpenoid alcohol, specifically the (1R,2R,5R) stereoisomer of 5-isopropenyl-2-methylcyclohexanol. In industrial and laboratory procurement, it is prioritized as an enantiopure chiral building block for asymmetric synthesis, a highly potent natural-derived active ingredient for acaricidal formulations, and a selective receptor agonist in sensory pharmacology [1]. Unlike crude essential oil extracts or racemic mixtures, procuring high-purity (-)-dihydrocarveol (typically ≥95.0% GC sum of enantiomers) provides the strict stereochemical control necessary to ensure reproducible biological assay results, predictable downstream functionalization, and consistent olfactory profiles in advanced fragrance engineering [2].
Substituting (-)-dihydrocarveol with generic monoterpenes like camphor, menthol, or diastereomeric mixtures (such as neo- or isodihydrocarveol) fundamentally alters both chemical reactivity and biological binding affinity [1]. In synthetic applications, the specific (1R,2R,5R) configuration dictates the stereochemical outcome of subsequent functionalizations; using a diastereomeric mixture leads to complex product mixtures requiring costly chromatographic separations [2]. In biological contexts, such as TRPV3 receptor activation or acaricidal formulations, enantiomeric and diastereomeric purity directly dictates the EC50 and LD50, meaning that substitution with structurally similar monoterpenes results in drastically reduced efficacy, off-target TRPM8 activation, or complete loss of the desired physiological response .
In whole-cell patch clamp measurements using transfected HEK293 cells, (-)-dihydrocarveol demonstrates exceptional potency as a TRPV3 channel agonist compared to the standard benchmark, camphor [1]. Dihydrocarveol exhibits an EC50 up to 16 times lower than that of camphor, achieving 255% of the camphor activation baseline [1]. Crucially, unlike menthol, it does not significantly activate the TRPM8 (cold) receptor, ensuring high selectivity [1].
| Evidence Dimension | TRPV3 Receptor Activation Potency (EC50 / Relative Activation) |
| Target Compound Data | (-)-Dihydrocarveol (255% relative activation vs camphor; up to 16x lower EC50) |
| Comparator Or Baseline | Camphor (100% baseline activation) |
| Quantified Difference | 2.55-fold higher maximum activation and up to 16-fold lower EC50. |
| Conditions | Whole-cell patch clamp in transfected HEK293 cells. |
Procuring (-)-dihydrocarveol provides researchers with a highly potent, selective TRPV3 agonist without the confounding cold-receptor (TRPM8) cross-reactivity seen in generic monoterpene substitutes.
When evaluated for contact toxicity against Dermatophagoides farinae and D. pteronyssinus, dihydrocarveol and its direct oxidized derivative (dihydrocarvone) significantly outperform the synthetic acaricide benchmark, benzyl benzoate . Dihydrocarveol demonstrates an LD50 of 7.10–8.23 μg/cm2, while its derivative dihydrocarvone achieves an LD50 of 0.88–0.95 μg/cm2, making the derivative 6.8 to 7.7 times more toxic than benzyl benzoate (6.01–7.33 μg/cm2) .
| Evidence Dimension | Contact Toxicity (LD50) against house dust mites |
| Target Compound Data | Dihydrocarveol (7.10–8.23 μg/cm2) and derivative Dihydrocarvone (0.88–0.95 μg/cm2) |
| Comparator Or Baseline | Benzyl benzoate (6.01–7.33 μg/cm2) |
| Quantified Difference | Dihydrocarveol is competitive with the synthetic standard, while its immediate derivative is up to 7.7 times more effective. |
| Conditions | Contact toxicity bioassay against D. farinae and D. pteronyssinus. |
Justifies the procurement of (-)-dihydrocarveol as a premium active ingredient or direct precursor for highly effective, natural-derived acaricidal formulations, outperforming conventional synthetic benchmarks.
In microbial biotransformation workflows utilizing Rhodococcus erythropolis DCL14, (-)-dihydrocarveol offers a streamlined metabolic entry point compared to carveol or carvone [1]. While carveol must first be oxidized to carvone and then stereospecifically reduced—a process that can generate up to four diastereomers—dihydrocarveol bypasses this reduction step entirely [1]. It is directly oxidized to (iso-)dihydrocarvone, preserving the stereochemical integrity of the starting material [1].
| Evidence Dimension | Biocatalytic pathway steps to (iso-)dihydrocarvone |
| Target Compound Data | (-)-Dihydrocarveol (1-step direct oxidation) |
| Comparator Or Baseline | Carveol (2-step oxidation then reduction, risk of diastereomer mixing) |
| Quantified Difference | Eliminates 1 enzymatic reduction step and prevents the generation of 3 unwanted diastereomeric byproducts. |
| Conditions | Biocatalytic degradation using R. erythropolis DCL14 cell extracts. |
Procuring the pre-reduced, stereodefined alcohol streamlines biocatalytic workflows and prevents yield loss to unwanted diastereomers in fine chemical synthesis.
Due to its exceptional potency as a TRPV3 agonist (up to 16x lower EC50 than camphor), (-)-dihydrocarveol is the optimal choice for researchers investigating warmth-sensing ion channels, skin sensitization, and novel topical analgesics where TRPM8 cross-reactivity must be avoided [1].
Leveraging its strong contact toxicity profile (LD50 of 7.10–8.23 μg/cm2), this compound is highly suited for the development of natural, environmentally friendly acaricides targeting house dust mites, outperforming or matching synthetic standards like benzyl benzoate .
As a defined (1R,2R,5R) stereoisomer, (-)-dihydrocarveol serves as a premium chiral pool starting material. It is ideal for biocatalytic or chemical oxidations to specific dihydrocarvone isomers, avoiding the complex diastereomeric mixtures associated with the reduction of carvone [2].